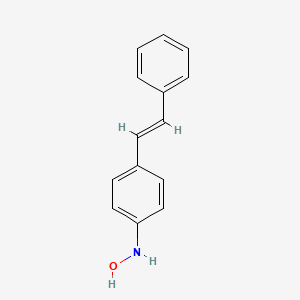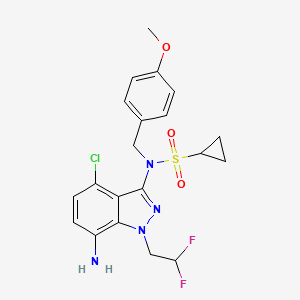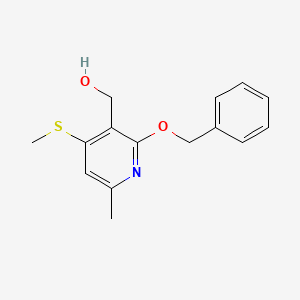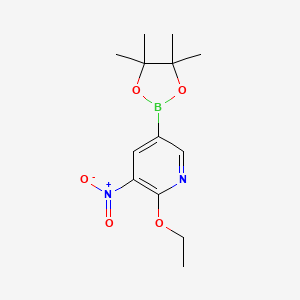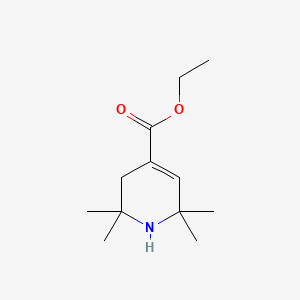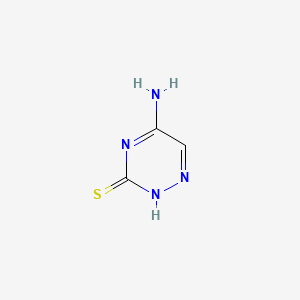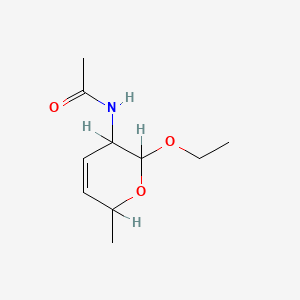
N-(2-Ethoxy-6-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethoxy-6-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide is a chemical compound with the molecular formula C11H19NO3 It is characterized by the presence of a pyran ring, which is a six-membered heterocyclic compound containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxy-6-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide typically involves the reaction of 2-ethoxy-6-methyl-3,6-dihydro-2H-pyran with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The product is then purified using techniques such as distillation, crystallization, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Ethoxy-6-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(2-Ethoxy-6-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(2-Ethoxy-6-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Ethoxy-3,6-dihydro-6-[(methylsulfonyl)oxy]methyl-2H-pyran-3-yl)acetamide
- 3,4-Dihydro-2H-pyran
- 2,3-Dihydro-4H-pyran
Uniqueness
N-(2-Ethoxy-6-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide is unique due to its specific structural features, such as the ethoxy and acetamide groups attached to the pyran ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
56248-08-9 |
|---|---|
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
N-(2-ethoxy-6-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide |
InChI |
InChI=1S/C10H17NO3/c1-4-13-10-9(11-8(3)12)6-5-7(2)14-10/h5-7,9-10H,4H2,1-3H3,(H,11,12) |
Clave InChI |
ZAAWSHJVYXMWFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(C=CC(O1)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)
